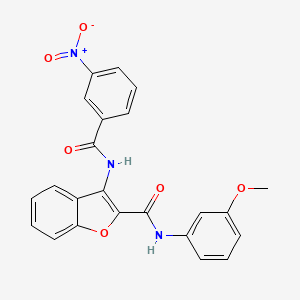![molecular formula C20H21N3O4 B2383670 N-[5-(3,5-dimetoxi fenil)-1,3,4-oxadiazol-2-il]-2-(2,4-dimetil fenil)acetamida CAS No. 941941-30-6](/img/structure/B2383670.png)
N-[5-(3,5-dimetoxi fenil)-1,3,4-oxadiazol-2-il]-2-(2,4-dimetil fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes two aromatic rings substituted with methoxy and methyl groups, connected by an oxadiazole ring and an acetamide group.
Aplicaciones Científicas De Investigación
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, owing to its unique structural features.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of major human neurotransmitters like dopamine . They interact with various receptors in the body, influencing a range of biological processes .
Mode of Action
For instance, DMPEA, a compound with a similar structure, replaces the 3- and 4-position hydroxy groups of dopamine with methoxy groups . This alteration could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
For instance, DMPEA, a compound with a similar structure, has some activity as a monoamine oxidase inhibitor , which could potentially affect various biochemical pathways related to neurotransmitter metabolism.
Result of Action
For instance, DMPEA, a compound with a similar structure, has some activity as a monoamine oxidase inhibitor , which could potentially result in various molecular and cellular effects.
Métodos De Preparación
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution Reactions: The aromatic rings are functionalized with methoxy and methyl groups through electrophilic aromatic substitution reactions.
Coupling Reactions: The oxadiazole ring is then coupled with the substituted aromatic rings using appropriate coupling agents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide can be compared with other oxadiazole derivatives, such as:
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-phenylacetamide: Similar structure but lacks the methoxy and methyl substitutions, leading to different reactivity and biological activity.
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methylphenyl)acetamide: Contains similar substituents but in different positions, affecting its chemical and biological properties.
Propiedades
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-5-6-14(13(2)7-12)10-18(24)21-20-23-22-19(27-20)15-8-16(25-3)11-17(9-15)26-4/h5-9,11H,10H2,1-4H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUDXUXKUKREOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2383588.png)
![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)


![Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2383593.png)
![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)
![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)




![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2383604.png)


